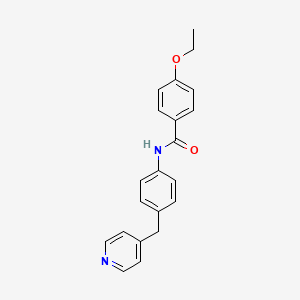

4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

Description

The exact mass of the compound 4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is 332.152477885 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-2-25-20-9-5-18(6-10-20)21(24)23-19-7-3-16(4-8-19)15-17-11-13-22-14-12-17/h3-14H,2,15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYGMOALUJRILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354587 | |

| Record name | 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313483-77-1 | |

| Record name | 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Acyl Chloride Method:this Two Step Approach Involves First Converting the Carboxylic Acid into a More Reactive Acyl Chloride. 4 Ethoxybenzoic Acid Can Be Reacted with Reagents Like Thionyl Chloride Socl₂ or Oxalyl Chloride to Produce 4 Ethoxybenzoyl Chloride.chemicalbook.comthis Highly Electrophilic Intermediate is then Reacted with 4 Pyridin 4 Ylmethyl Aniline, Typically in the Presence of a Non Nucleophilic Base Such As Triethylamine or Pyridine, to Neutralize the Hcl Byproduct.growingscience.comthis Method is Robust and Often Results in High Yields.

Reaction Condition Optimization

Optimizing the reaction conditions for the final amide coupling step is essential to maximize yield, minimize side reactions, and ensure the purity of the final product, 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide. Key parameters to consider are the choice of solvent and the catalytic system.

The solvent plays a critical role in amidation reactions, influencing reactant solubility, reaction rate, and even the reaction pathway. For amide bond formation, a variety of solvents can be considered.

Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are commonly used. They are effective at dissolving the reactants and coupling reagents. growingscience.com Their polarity can stabilize charged intermediates formed during the reaction.

Non-Polar Solvents: In some cases, particularly with the acyl chloride method, non-polar solvents such as toluene or benzene (B151609) can be used. These are less likely to interfere with the reactive intermediates. In studies on aroylarenecarboxylic acids, non-polar solvents were shown to favor the formation of ion pairs between acids and amines, which can be a prerequisite for reaction. rsc.org

"Green" Solvents: In line with principles of green chemistry, there is growing interest in using more environmentally benign solvents. For some amide couplings, solvents like ethyl acetate or even water (under specific micellar conditions) have been explored to reduce the environmental impact. nih.gov

The optimal solvent choice is often determined empirically, balancing solubility, reaction temperature requirements, and ease of product isolation.

| Solvent Type | Examples | Typical Use Case | Potential Effect |

| Aprotic Polar | DMF, DCM, THF | Coupling reagent-mediated reactions | Good solubility, stabilization of intermediates |

| Non-Polar | Toluene, Benzene | Acyl chloride method | Favors ion pair formation, less interference |

| Protic/"Green" | Ethanol, Ethyl Acetate, Water | Specialized catalytic systems | Reduced environmental impact |

This table summarizes the influence of different solvent classes on amidation reactions.

While traditional amide synthesis often relies on stoichiometric activating agents, modern approaches favor catalytic methods to improve atom economy and reduce waste. catalyticamidation.info

Boronic Acid Catalysis: Arylboronic acids, such as ortho-iodophenylboronic acid, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. acs.org These catalysts operate under mild conditions, often at room temperature, and require a dehydrating agent like molecular sieves to drive the reaction forward. Optimization of the boronic acid catalyst, for instance by modifying electronic effects on the aryl ring, can significantly enhance reaction rates and yields. acs.org

Enzymatic Catalysis: Lipases, such as Novozym 435, have been investigated for their ability to selectively catalyze amidation. nih.gov These enzymatic methods offer high regioselectivity, can often be performed in solvent-free systems, and operate under mild temperature conditions (e.g., 60°C), making them an attractive green alternative to chemical methods. nih.gov

Other Transition Metal Catalysis: Various transition metal complexes, including those based on rhodium, have been explored for directed C-H amidation reactions, representing an alternative pathway to amide bond formation. researchgate.net

The development of a generally applicable catalytic amidation system is a significant goal in organic synthesis, aiming to replace less efficient, waste-generating traditional methods. catalyticamidation.info

| Catalyst System | Example Catalyst | Typical Conditions | Key Advantage |

| Boronic Acids | ortho-Iodophenylboronic acid | Room temperature, molecular sieves | Mild conditions, avoids stoichiometric activators |

| Enzymes | Novozym 435 (Lipase) | 60°C, solvent-free | High selectivity, environmentally friendly |

| Transition Metals | Rhodium complexes | Varies | Alternative activation pathways (e.g., C-H activation) |

This table outlines modern catalytic systems used for amide bond formation.

Temperature and Pressure Influences on Yield and Purity

The formation of the amide linkage in this compound is highly sensitive to reaction temperature and pressure. These parameters are critical levers for controlling reaction rate, yield, and the purity of the final product.

Temperature: Temperature plays a dual role in amide synthesis. Increased temperature generally accelerates the reaction rate by providing the necessary activation energy for the condensation reaction between the carboxylic acid (4-ethoxybenzoic acid) and the amine (4-(pyridin-4-ylmethyl)aniline). However, excessively high temperatures can be detrimental, leading to thermal degradation of reactants or the product and promoting side reactions. This can result in a lower yield and a more complex mixture of impurities, complicating the purification process. For the synthesis of N-benzylbenzamide, an analogue, it has been observed that a temperature of 100 °C provides the highest purity product. biotage.com

Pressure: While many laboratory-scale amide syntheses are conducted at atmospheric pressure, manipulating pressure can be advantageous. In flow chemistry systems, high pressure (up to 35 bar) can be employed to heat solvents above their atmospheric boiling points, enabling rapid, high-temperature reactions that can significantly increase yield. biotage.com For research-scale syntheses in sealed vessels, it is crucial to monitor the vapor pressure of the reaction mixture as the temperature changes to prevent over-pressurization. labmanager.com

The interplay between temperature and solvent choice is also critical. A study on a similar amide synthesis demonstrated that varying temperatures from 75 °C to 200 °C in different solvents significantly impacted both yield and purity. biotage.com Optimal conditions are typically identified through systematic experimentation to find a balance that maximizes product formation while minimizing impurity generation.

Table 1: Effect of Temperature on Yield and Purity in a Representative Amide Synthesis (Data based on the synthesis of 2-amino-N-benzylbenzamide, a related amide compound) biotage.com

| Temperature (°C) | Solvent | Crude Yield (%) | Crude Purity (%) |

| 75 | Ethyl Acetate | 91.5 | 87.1 |

| 100 | Ethyl Acetate | 93.3 | 92.4 |

| 125 | Ethyl Acetate | 94.6 | 89.8 |

| 150 | Ethyl Acetate | 95.1 | 86.5 |

| 100 | Water | 80.2 | 93.1 |

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a small, exploratory scale (milligrams) to a larger, research-oriented scale (grams to hundreds of grams) requires careful planning and process optimization. chemdiv.com It is not merely a matter of proportionally increasing the amounts of reactants. labmanager.com

Key considerations include:

Heat Transfer: Exothermic reactions that are easily managed on a small scale can lead to dangerous temperature increases in larger reactors due to a lower surface-area-to-volume ratio. helgroup.com The cooling capacity of the equipment must be sufficient to dissipate the heat generated and maintain the optimal reaction temperature.

Mixing: Efficient mixing becomes more challenging in larger vessels. Inadequate stirring can lead to localized temperature gradients and concentration differences, resulting in inconsistent product quality, lower yields, and the formation of impurities.

Reagent Addition: The rate of addition of reagents, which may be trivial on a small scale, can become critical during scale-up to control the reaction rate and temperature.

Work-up and Purification: Procedures for isolating and purifying the product must be adapted for larger quantities. Techniques like distillation, recrystallization, and chromatography need to be scaled appropriately, which may require different equipment and larger volumes of solvents. chemdiv.com

Safety: A thorough safety review is essential. This includes understanding the thermal stability of all components, potential for runaway reactions, and proper handling of larger quantities of chemicals. labmanager.comhelgroup.com

For research purposes, the goal of scaling up is often to produce a sufficient quantity of the compound for further studies. This involves developing a robust and reproducible synthetic protocol that consistently delivers the desired product with high purity. labmanager.com

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally benign. In the synthesis of this compound, techniques like ultrasound and microwave-assisted synthesis offer significant advantages over traditional heating methods.

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance the synthesis of amides. The physical phenomenon responsible for this is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates.

Advantages of ultrasound-assisted synthesis include:

Increased Reaction Rates: Reactions can often be completed in a fraction of the time required by conventional methods.

Higher Yields: Enhanced reaction rates and efficiency can lead to improved product yields. researchgate.net

Milder Conditions: Sonication often allows reactions to proceed at lower bulk temperatures, which can be beneficial for thermally sensitive compounds. researchgate.net

Energy Efficiency: Ultrasound can be a more energy-efficient method of introducing energy into a reaction compared to conventional heating.

A study on the ultrasound-assisted synthesis of other N-substituted amides demonstrated that this technique provides a rapid and efficient pathway under mild, often solvent-free conditions. nih.gov This approach represents a promising green alternative for the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering a powerful alternative to conventional heating. nih.gov Unlike traditional methods that rely on external heating and slow thermal conduction, microwave irradiation directly heats the reactants and solvent through dielectric heating. anton-paar.com This results in rapid and uniform heating throughout the reaction volume.

Key benefits of microwave-assisted synthesis include:

Dramatic Reduction in Reaction Time: Reactions that take hours or days using conventional reflux can often be completed in minutes. anton-paar.comnih.gov

Improved Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields. researchgate.net

Enhanced Reaction Efficiency: Microwave energy can accelerate reaction kinetics, often allowing for reactions to be performed under milder conditions or with less catalyst. researchgate.net

Scalability: Modern microwave reactors are available for both laboratory and pilot-scale synthesis, facilitating the scale-up of optimized procedures. chemdiv.com

Numerous studies have shown the successful application of microwave irradiation for the synthesis of various benzamide (B126) and heterocyclic derivatives, consistently reporting significant rate enhancements and yield improvements compared to oil-bath heating. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Benzotriazole Derivative nih.gov

| Synthesis Method | Reaction Time | Yield (%) |

| Conventional Heating | 2 hours 45 minutes | 72 |

| Microwave Irradiation | 4 minutes 20 seconds | 85 |

This data illustrates the typical advantages of microwave-assisted methods, which are directly applicable to optimizing the synthesis of this compound.

Molecular Structure, Conformation, and Energetics of 4 Ethoxy N 4 Pyridin 4 Ylmethyl Phenyl Benzamide

Computational Chemistry Approaches to Molecular Geometry

The initial step in understanding the physicochemical properties of a molecule is to determine its most stable three-dimensional arrangement of atoms, or its optimized geometry. Computational chemistry offers a range of methods to achieve this by calculating the molecule's energy at an initial geometry and systematically searching for a new geometry with lower energy until a minimum is found. lupinepublishers.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for predicting the electronic structure of molecules. damascusuniversity.edu.sy It is favored for its balance of accuracy and computational efficiency, making it suitable for organic molecules of moderate size, such as 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide. nih.gov

In a typical DFT study, a functional such as B3LYP is paired with a basis set, for instance, 6-31G(d) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govkastamonu.edu.tr The B3LYP functional is a hybrid functional that combines exact exchange from Hartree-Fock theory with exchange and correlation from other sources, offering high accuracy for structural properties. kastamonu.edu.tr

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Bond Length | C=O | 1.230 |

| Bond Length | C-N (amide) | 1.365 |

| Bond Length | N-H (amide) | 1.009 |

| Bond Length | C-C (phenyl ring) | 1.38 - 1.40 |

| Bond Length | C-O (ethoxy) | 1.362 |

This interactive table is based on data for a similar compound, 4-ethoxy-2,3-difluoro benzamide (B126), calculated at the B3LYP/6-31+G(d,p) level of theory.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other methods are available for molecular geometry optimization.

Ab Initio Methods: These "from the beginning" methods solve the Schrödinger equation without using experimental data for parametrization. mdpi.com The Hartree-Fock (HF) method is a foundational ab initio approach. mdpi.com While computationally more demanding than DFT, ab initio methods can provide highly accurate results, especially when paired with larger basis sets or when electron correlation is included through methods like Møller-Plesset perturbation theory (MP2). webmo.netresearchgate.net For a molecule of this size, ab initio calculations would be computationally intensive but could serve as a benchmark for DFT results. scribd.com

Semi-Empirical Methods: These methods are significantly faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex integrals involved in the calculations. ucsb.eduacs.org Methods like PM3, AM1, and PM7 are well-suited for very large molecules or for preliminary, rapid conformational searches. webmo.netresearchgate.net While generally less accurate than DFT, they provide a reasonable starting point for geometry optimization, which can then be refined using a higher level of theory. ucsb.educore.ac.uk

Conformational Analysis and Energy Minima

This compound possesses several rotatable single bonds, leading to multiple possible spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global energy minimum on the potential energy surface (PES). lupinepublishers.com

This is typically done by systematically rotating key dihedral angles and calculating the energy at each step. For this molecule, the critical dihedral angles would include:

The angle around the C-N amide bond, which determines the planarity of the amide group.

The angles defining the orientation of the ethoxy group relative to its phenyl ring.

The angles around the bonds connecting the central phenyl ring to the amide nitrogen and the methylene (B1212753) bridge, which dictate the relative positions of the three aromatic rings.

By mapping the energy as a function of these rotations, a PES is generated. The points on this surface with the lowest energy represent the most stable conformations of the molecule. This analysis is crucial as the molecular conformation often dictates its biological activity and physical properties.

Electronic Structure and Orbital Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Analysis of these orbitals, particularly the frontier molecular orbitals, provides deep insights into the molecule's reactivity and electronic behavior.

HOMO-LUMO Energy Gap Evaluation

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. scirp.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. ekb.egemerginginvestigators.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

The energy gap is a key factor in determining molecular electrical transport properties and the potential for charge transfer within the molecule. scirp.orgemerginginvestigators.org DFT calculations are commonly used to compute the energies of these orbitals. scirp.org The table below shows representative values for pyridine (B92270) and substituted benzene (B151609), illustrating the expected range for the components of the target molecule.

| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.77 | -0.53 | 6.24 |

| Benzene | -6.89 | -0.10 | 6.79 |

| Quinoline | -6.65 | -1.82 | 4.83 |

This interactive table is based on data for pyridine, benzene ekb.eg, and quinoline scirp.org calculated using DFT methods.

Charge Distribution and Mulliken Population Analysis

The distribution of electron density within a molecule influences its dipole moment, polarizability, and reactive sites. scirp.org Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemistry calculation. emerginginvestigators.org

This analysis helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) centers. For this compound, one would expect:

Negative charges on the highly electronegative oxygen and nitrogen atoms (the carbonyl oxygen, the ethoxy oxygen, the amide nitrogen, and the pyridine nitrogen).

A significant positive charge on the carbonyl carbon atom, making it susceptible to nucleophilic attack.

Slight positive charges on the amide and aromatic hydrogen atoms.

Understanding this charge distribution is essential for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents. scirp.org

Intermolecular Interactions and Crystal Packing

A thorough search for crystallographic data of this compound in established databases has yielded no results. The determination of intermolecular interactions and crystal packing is fundamentally reliant on the experimental elucidation of the compound's crystal structure, typically through single-crystal X-ray diffraction. Without this foundational data, a scientifically accurate discussion of these properties is not possible.

Hydrogen Bonding Networks

The formation of hydrogen bonding networks is a critical factor in the supramolecular assembly of crystalline solids. While the molecular structure of this compound contains potential hydrogen bond donors (the amide N-H group) and acceptors (the carbonyl oxygen, the ethoxy oxygen, and the pyridine nitrogen), the specific nature and geometry of these interactions in the solid state remain uncharacterized. An analysis of hydrogen bonding networks requires precise knowledge of intermolecular distances and angles, which can only be obtained from crystallographic studies.

Van der Waals and Hydrophobic Interactions

In addition to hydrogen bonding, van der Waals forces and hydrophobic interactions are expected to play a significant role in the crystal packing of this aromatic-rich compound. The phenyl, pyridinyl, and benzamide moieties provide extensive surface areas for these types of weaker, non-covalent interactions. However, a detailed description of these forces, including π-π stacking or C-H···π interactions, is contingent upon the availability of a solved crystal structure.

Computational Spectroscopic Analysis (Vibrational and Electronic)

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical analyses provide valuable insights into the vibrational modes (infrared and Raman spectra) and electronic transitions (UV-Visible spectrum) of a compound. Such studies complement experimental data and aid in the interpretation of spectroscopic results.

Structure Activity Relationship Sar Investigations of 4 Ethoxy N 4 Pyridin 4 Ylmethyl Phenyl Benzamide Derivatives

Systematic Structural Modifications of the Benzamide (B126) Core

Modifications to the benzamide ring are a cornerstone of optimizing the activity of this class of compounds. The position, number, and electronic nature of substituents can significantly influence binding affinity and selectivity. In related series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides investigated as M1 muscarinic receptor antagonists, substitutions on the benzamide ring produced a wide range of potencies.

For instance, introducing a chlorine or methoxy (B1213986) group at the 2-position resulted in compounds with submicromolar M1 antagonist activity. A pentafluorophenyl derivative also demonstrated submicromolar potency. Conversely, substitution at the 4-position with a methoxy group yielded a compound with potency comparable to the unsubstituted lead. This suggests that the space around the benzamide ring is sensitive to substitution, with the ortho-position being a key area for modification.

These findings imply that for 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide, the introduction of small electron-withdrawing or electron-donating groups at the 2- or 3-positions of the benzamide core could be a fruitful strategy for enhancing biological activity.

Molecular Mechanism of Action Elucidation for 4 Ethoxy N 4 Pyridin 4 Ylmethyl Phenyl Benzamide

Identification of Putative Molecular Targets (e.g., enzymes, receptors)

There is no available research identifying the putative molecular targets of 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide. While studies on other benzamide (B126) derivatives show engagement with a wide range of biological targets, including protein kinases and various receptors, no such data has been published for this specific compound.

Binding Affinity and Kinetics at Target Sites

Without the identification of molecular targets, no studies on the binding affinity or kinetics of this compound have been conducted or reported.

Modulation of Cellular Pathways

Information regarding the modulation of any cellular pathways by this compound is not available in the current body of scientific literature.

Enzyme Inhibition or Activation Kinetics

No studies have been published detailing the enzymatic inhibition or activation kinetics of this compound.

Receptor Agonism or Antagonism

There is no available data to characterize this compound as either an agonist or antagonist for any known receptor.

Cellular Assays for Mechanistic Insights (non-human cell lines)

No cellular assay data has been reported for this compound.

Cell Cycle Analysis (e.g., G0/G1 phase arrest)

The effects of this compound on the cell cycle have not been investigated or reported in any published studies.

Apoptosis Induction Mechanisms

Research into N-substituted benzamides has revealed a consistent pattern of apoptosis induction primarily through the intrinsic, mitochondria-mediated pathway. Studies using declopramide, a representative N-substituted benzamide, have shown that at certain concentrations, it triggers the release of cytochrome c from the mitochondria into the cytosol. This event is a critical step in the activation of the apoptotic cascade. The released cytochrome c then associates with Apaf-1, leading to the activation of caspase-9, an initiator caspase in this pathway.

The activation of caspase-9 subsequently initiates a cascade of executioner caspases, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. The significance of this pathway was underscored by experiments where the use of a broad-spectrum caspase inhibitor, zVADfmk, and a specific caspase-9 inhibitor, zLEDHfmk, significantly inhibited the apoptosis induced by declopramide. In contrast, a caspase-8 inhibitor had a less pronounced effect, suggesting a primary role for the mitochondrial pathway over the extrinsic death receptor pathway.

Furthermore, studies on other related compounds, such as N-(4-hydroxyphenyl)retinamide, have indicated that an increase in reactive oxygen species (ROS) can be a contributing factor to apoptosis. nih.gov While not directly demonstrated for N-substituted benzamides, mitochondrial stress and the release of factors like cytochrome c are often linked with the generation of mitochondrial ROS, suggesting a potential area for further investigation for this class of compounds.

Table 1: Summary of Apoptosis Induction Findings for Related N-Substituted Benzamides

| Mechanism | Observation | Model Compound |

|---|---|---|

| Cytochrome c Release | Detected in cytosol following treatment | Declopramide |

| Caspase Activation | Activation of Caspase-9 is a key step | Declopramide |

| Pathway Dependence | Primarily dependent on the intrinsic (mitochondrial) pathway | Declopramide |

Protein Expression and Modification Studies

The biological activity of benzamide derivatives is often linked to their ability to interact with and modulate the function of key cellular proteins. While specific protein expression or modification studies for this compound are not detailed in available literature, research on analogous structures provides a framework for its potential interactions.

Studies on N-substituted benzamides have shown that while p53 protein levels may be induced upon treatment, the subsequent apoptosis is not dependent on p53 activation. This was demonstrated in p53-deficient cell lines, which still underwent apoptosis when treated with declopramide.

Structurally similar compounds have been identified as potent inhibitors of critical protein kinases. For instance, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been investigated as inhibitors of Rho-associated kinase-1 (ROCK1). nih.govresearchgate.net Hyperactivity of ROCK1 is implicated in various cellular processes, and its inhibition is a therapeutic strategy. nih.govresearchgate.net The mechanism of inhibition involves direct binding to the kinase domain. nih.govresearchgate.net Molecular modeling studies of these compounds have detailed critical interactions within the ATP-binding pocket of ROCK1. nih.govresearchgate.net

Furthermore, other related benzamide structures, such as 2-ethoxy-4-(methoxymethyl)benzamide derivatives, have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) signaling pathway. nih.gov

Another area of investigation for related structures involves the inhibition of topoisomerases. Novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA damage and the induction of apoptosis. nih.gov

Table 2: Protein Interactions of Structurally Related Benzamide Derivatives

| Target Protein | Effect | Example Compound Class |

|---|---|---|

| p53 | Induced, but not essential for apoptosis | N-substituted benzamides (e.g., Declopramide) |

| ROCK1 | Inhibition | N-ethyl-4-(pyridin-4-yl)benzamide derivatives nih.govresearchgate.net |

| PTP1B | Inhibition | 2-ethoxy-4-(methoxymethyl)benzamide derivatives nih.gov |

Molecular Interactions with Biomolecules

The direct molecular interactions of this compound with crucial biomolecules like DNA, RNA, and lipids have not been specifically elucidated. However, the activities of related compounds suggest potential modes of interaction.

The ability of N-phenylbenzamide-4-methylamine acridine derivatives to inhibit topoisomerases implies a direct or indirect interaction with DNA. nih.gov These compounds are thought to bind to the DNA-topoisomerase complex, stabilizing it and preventing the re-ligation of DNA strands, which leads to double-strand breaks and subsequent apoptosis. nih.gov Molecular docking studies of these compounds have supported their affinity for binding to DNA topoisomerase II. nih.gov

There is no specific information available from the reviewed literature concerning the direct interaction of this compound or its close analogs with RNA or lipids. The primary mechanisms of action identified for this class of compounds appear to be centered on protein interactions and the subsequent triggering of signaling cascades.

Preclinical Biological Evaluation of 4 Ethoxy N 4 Pyridin 4 Ylmethyl Phenyl Benzamide

In Vitro Pharmacological Profiling in Non-Human Cell Lines

No specific studies detailing the antiproliferative or cytotoxic effects of 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide in any non-human cancer cell lines have been identified in the public domain. Therefore, no data on its potential anticancer activity is available.

There is no publicly available research that has evaluated the antimicrobial properties of this compound. Studies on its activity against bacteria (including anti-tubercular) or parasites (such as Plasmodium species) have not been reported.

No data from enzyme inhibition assays for this compound are available in the scientific literature. While structurally related compounds have been investigated as inhibitors of enzymes like Rho-associated coiled-coil containing protein kinase 1 (ROCK1), no such information exists specifically for this compound. nih.gov Similarly, its inhibitory potential against histone deacetylases (HDACs) or plasma kallikrein has not been documented.

No studies have been published that characterize the binding affinity or selectivity of this compound for any specific biological receptors. Consequently, its receptor interaction profile remains unknown.

In Vitro Biotransformation Studies (non-human liver microsomes, plasma stability)

Information regarding the metabolic fate of this compound is not available. There are no published studies on its biotransformation using non-human liver microsomes to identify potential metabolites. Furthermore, its stability in non-human plasma has not been reported, which is a key parameter for assessing a compound's pharmacokinetic potential. enamine.net

In Vitro Permeability and Distribution Studies (non-human models)

There is no available data on the in vitro permeability of this compound. Standard assays, such as the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA), which are used to predict intestinal absorption, have not been reported for this compound. bienta.netgardp.org As a result, its potential for membrane transport and distribution cannot be assessed.

Computational Drug Design and Optimization of 4 Ethoxy N 4 Pyridin 4 Ylmethyl Phenyl Benzamide and Its Analogs

Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a series of active compounds, it is possible to build a model that predicts the activity of novel molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key LBDD technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of the N-(4-(pyridin-4-ylmethyl)phenyl)benzamide series, 3D-QSAR studies have been particularly insightful. nih.govnih.govresearchgate.net

In a notable study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds targeting Rho-associated kinase-1 (ROCK1), 3D-QSAR models were developed to correlate the molecular properties of the inhibitors with their inhibitory activity (pIC50). nih.govnih.gov These models are built using a training set of molecules with known activities to predict the activities of a test set of compounds, thereby validating the model's predictive power.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The molecules are aligned in 3D space, and the interaction energies with a probe atom are calculated at various grid points surrounding the molecules.

For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, a CoMFA model was generated that demonstrated good statistical significance. nih.govnih.gov The model yielded a cross-validated q² value of 0.774 and a non-cross-validated r² value of 0.965, indicating a strong correlation between the molecular fields and the observed biological activity. nih.govnih.gov The predictive ability of the model was confirmed with a predictive r² (r²pred) of 0.703. nih.govnih.gov

The results of the CoMFA study are often visualized as contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For the N-ethyl-4-(pyridin-4-yl)benzamide scaffold, these maps can guide the rational design of new analogs, such as 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide, by indicating favorable and unfavorable regions for steric and electrostatic interactions. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular features influencing biological activity.

A CoMSIA model developed for the N-ethyl-4-(pyridin-4-yl)benzamide series also showed robust statistical parameters, with a q² of 0.676, an r² of 0.949, and an r²pred of 0.548. nih.govnih.gov The CoMSIA contour maps provide a detailed guide for optimizing the lead compound. For instance, the maps can indicate where the addition of a hydrophobic group, a hydrogen bond donor, or a hydrogen bond acceptor would be beneficial for increasing the inhibitory potency. nih.gov The insights from these maps are crucial for the targeted modification of the this compound structure to enhance its therapeutic potential.

| 3D-QSAR Model | q² | r² | r²pred | Optimal Number of Components (ONC) |

| CoMFA | 0.774 | 0.965 | 0.703 | 6 |

| CoMSIA | 0.676 | 0.949 | 0.548 | 6 |

Table 1: Statistical results of CoMFA and CoMSIA models for N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors. nih.govnih.gov

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged groups. A pharmacophore model can be generated based on a set of active molecules, providing a 3D query to screen large compound libraries for novel scaffolds that may exhibit the desired biological activity. While specific pharmacophore models for this compound were not detailed in the provided context, this technique remains a valuable tool in the ligand-based drug design arsenal (B13267) for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Based Drug Design (SBDD)

Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. This approach allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to its protein target.

In the context of N-(4-(pyridin-4-ylmethyl)phenyl)benzamide analogs, molecular docking studies have been performed to understand their interaction with target kinases like ROCK1. nih.govpeerj.com For instance, a representative compound from this series, N-((2,3-Dihydrobenzo[b] researchgate.netchemicalbook.comdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide, was co-crystallized with ROCK1 (PDB ID: 6E9W), providing a valuable template for docking studies of other analogs. nih.govpeerj.com

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site of the protein. The reliability of docking protocols is often validated by redocking a known ligand into the active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the crystallographic pose. nih.gov For the N-ethyl-4-(pyridin-4-yl)benzamide series, several docked compounds showed RMSD values of less than 2 Å from the crystal ligand, indicating a reliable docking protocol. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations provide critical insights into their stability and interaction dynamics within the binding pocket of their target protein, often a kinase such as Rho-associated kinase (ROCK).

In a typical study of a closely related analog, N-ethyl-4-(pyridin-4-yl)benzamide, MD simulations were performed to analyze the stability of the protein-ligand complex. nih.gov Such simulations are generally conducted using sophisticated software packages like GROMACS, employing force fields such as CHARMM36 to define the energy function of the system. nih.gov The process involves several key steps:

Energy Minimization : The system undergoes energy minimization, usually using an algorithm like steepest descent, to relax the structure and remove any steric clashes or unfavorable geometries.

Equilibration : The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble). This ensures the system reaches a stable state in terms of temperature, pressure, and density.

Production Run : Following equilibration, the production MD simulation is run for a significant duration (e.g., nanoseconds to microseconds) to generate trajectories of atomic motion.

Analysis of these trajectories provides data on the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. These simulations can confirm whether the inhibitor remains stably bound in the active site and maintains key interactions observed in molecular docking studies. nih.gov

Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To quantify the binding affinity of this compound and its analogs to their target, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques that offer a balance between accuracy and computational cost. nih.govscirp.org

These methods calculate the binding free energy (ΔG_bind) by analyzing snapshots from the MD simulation trajectory. The fundamental equation is:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is calculated as the sum of molecular mechanics energy (E_MM), solvation free energy (G_solv), and an entropic term (TΔS). scirp.org

E_MM : Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).

G_solv : Is composed of polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov

TΔS : The entropic contribution is computationally expensive to calculate and is sometimes omitted when comparing the relative binding energies of similar ligands, as was the case in a study of N-ethyl-4-(pyridin-4-yl)benzamide analogs. nih.gov

For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, MM/PBSA calculations were used to estimate their binding affinities. nih.gov The results indicated that electrostatic and van der Waals energies were the primary contributors to the total binding energy. nih.gov Such analyses are crucial for understanding the driving forces behind ligand binding and for optimizing compound structures to enhance affinity.

Below is a representative table illustrating the kind of data generated from MM/PBSA calculations for a set of analog compounds.

| Compound | Total Binding Energy (kJ/mol) | Van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Polar Solvation Energy (kJ/mol) | SASA Energy (kJ/mol) |

| Analog 1 | -107.85 | -180.50 | -72.85 | 155.10 | -9.60 |

| Analog 2 | -114.08 | -195.20 | -85.40 | 175.82 | -10.70 |

| Analog 3 | -123.18 | -210.60 | -92.15 | 189.27 | -11.30 |

| Analog 4 | -130.61 | -225.30 | -98.70 | 202.99 | -12.10 |

Note: Data is representative and based on findings for analogous compound series. nih.gov

Virtual Screening and Library Design

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For a scaffold like this compound, which is a potent kinase inhibitor, VS can be employed to discover novel analogs with improved properties from commercial or proprietary databases. nih.gov

Two primary approaches are used:

Structure-Based Virtual Screening (SBVS) : This method relies on the 3D structure of the target protein. A library of compounds is docked into the active site of the receptor, and a scoring function is used to estimate the binding affinity of each compound. nih.gov This approach was successfully used to identify novel ROCK1 inhibitors from chemical databases, leading to the discovery of compounds with micromolar inhibitory activity. nih.gov

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, a model, or "pharmacophore," can be built based on the structural features of known active ligands. nih.gov This pharmacophore model defines the essential steric and electronic features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). nih.gov The library is then searched for molecules that match this pharmacophoric query. This method has been applied to discover inhibitors for various kinases. nih.gov

The process often involves a multi-stage or hierarchical screening approach. An initial fast screening of millions of compounds using less computationally intensive methods is followed by more rigorous analysis (e.g., more accurate docking or binding energy calculations) of a smaller subset of "hit" compounds. bohrium.com The identified hits serve as starting points for the design of a focused chemical library for synthesis and biological testing.

De Novo Design Approaches

De novo design is a computational strategy for creating novel molecules from scratch, rather than searching existing libraries. These methods build molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target protein.

A practical application of this philosophy can be seen in the optimization of analogs based on 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). In the study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, CoMFA and CoMSIA models were developed to relate the 3D structural features of the compounds to their biological activity. bohrium.com

These models generate contour maps that highlight regions around the aligned molecules where certain properties are predicted to increase or decrease activity. For example:

CoMFA maps show where steric bulk or electrostatic charge (positive or negative) is favorable or unfavorable for activity. bohrium.com

CoMSIA maps provide insights into favorable/unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. bohrium.com

By interpreting these contour maps, medicinal chemists can rationally design new analogs. For instance, if a map shows a region where a bulky, hydrophobic group is favorable, a new compound can be designed by adding such a group at that position. Based on the 3D-QSAR models for the N-ethyl-4-(pyridin-4-yl)benzamide series, forty new compounds were designed, with seven showing higher predicted activity. bohrium.com This approach represents a powerful method for optimizing a lead scaffold to generate novel and more potent inhibitors. nih.gov

Analytical Methodologies for Research and Characterization of 4 Ethoxy N 4 Pyridin 4 Ylmethyl Phenyl Benzamide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating the target compound from unreacted starting materials, byproducts, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide due to the compound's relatively high molecular weight and polarity, which make it well-suited for this technique. A typical analysis involves dissolving the compound in a suitable solvent and injecting it into the HPLC system.

The separation is generally achieved using a reversed-phase column (e.g., C18) where a nonpolar stationary phase is used with a polar mobile phase. The mobile phase often consists of a mixture of water (potentially buffered) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient separation of compounds with varying polarities. Detection is most frequently accomplished using an ultraviolet (UV) detector, as the aromatic rings and conjugated systems in the molecule are expected to absorb UV light strongly at specific wavelengths (typically between 254-280 nm). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile substances. sigmaaldrich.comlibretexts.org For a compound like this compound, the viability of GC analysis is contingent upon its thermal stability and volatility. The molecule must be stable enough to be vaporized at the high temperatures of the GC injector port without decomposing. phenomenex.combitesizebio.com If the compound is not sufficiently volatile, derivatization techniques may be required to convert it into a more volatile form, although this adds complexity to the analysis. sigmaaldrich.com

In a GC system, the sample is injected and vaporized, then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing the stationary phase. libretexts.orgemerson.com Separation occurs based on the differential partitioning of the compound between the mobile and stationary phases. sigmaaldrich.com For a molecule of this nature, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane, would likely be employed. caspre.ca A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. neu.edu.tr High-resolution mass spectrometry (HRMS) can determine the compound's elemental composition with high accuracy by providing a precise mass measurement. uci.edu

The molecular formula of the compound is C₂₁H₂₀N₂O₂ and its molecular weight is 344.40 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), as a protonated molecule [M+H]⁺ at m/z 345.4.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of benzamides often involves cleavage of the amide bond. Likely fragmentation pathways for this molecule could include:

Cleavage of the amide C-N bond, leading to fragments corresponding to the 4-ethoxybenzoyl group (m/z 149) and the 4-(pyridin-4-ylmethyl)aniline moiety (m/z 196).

Cleavage of the benzylic C-C bond between the phenyl and pyridinyl rings, which would yield a pyridin-4-ylmethyl cation (tropylium-like ion, m/z 92).

Analysis of these fragmentation patterns helps to confirm the connectivity of the different structural components of the molecule. docbrown.inforuc.dk

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z (Mass/Charge Ratio) | Predicted Ion Structure |

|---|---|

| 345.4 | [M+H]⁺ (Protonated Parent Molecule) |

| 196.1 | [H₂N-C₆H₄-CH₂-C₅H₄N]⁺ |

| 149.1 | [CH₃CH₂O-C₆H₄-CO]⁺ |

Spectroscopic Techniques for Structural Elucidation in Research Context

Spectroscopy provides detailed information about the molecular structure. While MS gives information about the mass and fragmentation, NMR provides a map of the carbon and hydrogen framework, and IR/Raman spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for detailed structural analysis, not basic identification)

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information. researchgate.net

¹H NMR: The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. Based on the structure, one would expect to see:

Signals in the aromatic region (typically δ 7.0-8.5 ppm) for the protons on the two phenyl rings and the pyridine (B92270) ring. The splitting patterns (e.g., doublets, triplets) would reveal the substitution pattern and coupling between adjacent protons.

A singlet for the methylene (B1212753) (-CH₂-) protons connecting the phenyl and pyridine rings.

A quartet and a triplet in the aliphatic region (typically δ 1.0-4.5 ppm) for the ethoxy group (-O-CH₂-CH₃).

A broad singlet for the amide N-H proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. chemguide.co.uk For this compound, one would predict 17 distinct signals in the proton-decoupled spectrum (assuming symmetry in the para-substituted rings). Key expected signals include:

A signal for the carbonyl carbon (C=O) of the amide in the downfield region (δ ~165 ppm).

Multiple signals in the aromatic/olefinic region (δ ~110-160 ppm) for the carbons of the phenyl and pyridine rings.

Signals for the aliphatic carbons of the methylene bridge and the ethoxy group (δ ~15-70 ppm). oregonstate.edu

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and confirm the connectivity between the different parts of the molecule.

Infrared (IR) and Raman Spectroscopy (for vibrational modes and functional group analysis)

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. utoronto.ca An IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹), which is unique to the specific molecule. oregonstate.edu

For this compound, the following characteristic absorption bands would be expected in the IR spectrum:

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy and methylene groups appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band).

C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings and the pyridine ring.

N-H Bend: The amide N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹.

C-O-C Stretch: A strong band corresponding to the asymmetric C-O-C stretch of the ether linkage is expected around 1250 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric, non-polar bonds.

Table 3: Expected IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H | Bend (Amide II) | ~1550 |

UV-Visible Spectroscopy (for electronic transitions)

UV-Visible spectroscopy is a technique used to analyze the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores (the parts of the molecule that absorb light).

A typical analysis for this compound would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or DMSO) and recording its absorbance spectrum over a range of wavelengths. The resulting data would identify the wavelength of maximum absorbance (λmax), which corresponds to specific electronic transitions, such as π→π* and n→π* transitions within the aromatic rings and the benzamide (B126) functional group. Research findings would be presented in a data table, detailing the solvent used, the observed λmax values, and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Table 8.3.3-1: Hypothetical UV-Visible Spectroscopy Data for this compound (Note: The following data is illustrative and not based on published experimental results.)

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | 275 | 18,000 | π→π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, researchers can determine its crystal structure, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would yield detailed structural parameters. This data would confirm the molecule's connectivity and provide insights into its conformation in the solid state, such as the dihedral angles between the planes of the phenyl and pyridine rings. The analysis would also reveal intermolecular interactions, like hydrogen bonding or π-stacking, which dictate how the molecules pack together to form the crystal lattice. The findings are typically summarized in a crystallographic data table.

Table 8.4-1: Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative and not based on published experimental results.)

| Parameter | Value |

|---|---|

| Chemical formula | C₂₁H₂₀N₂O₂ |

| Formula weight | 344.40 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Without access to peer-reviewed studies that have performed these analyses on this compound, no factual data can be provided.

Advanced Research Directions and Future Perspectives for 4 Ethoxy N 4 Pyridin 4 Ylmethyl Phenyl Benzamide Research

Exploration of Novel Biological Targets

A primary avenue for future research will be the identification of novel biological targets for 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide. While the benzamide (B126) scaffold is known to interact with a range of targets, a comprehensive understanding of this specific molecule's mechanism of action requires a multi-pronged approach. Methodologies for target identification can be broadly categorized into direct biochemical methods, genetic interaction screening, and computational approaches. broadinstitute.orgnih.gov

Direct biochemical methods, such as affinity chromatography coupled with mass spectrometry, could identify proteins that physically interact with the compound. nih.gov Another innovative technique is Drug Affinity Responsive Target Stability (DARTS), which identifies target proteins based on their stabilization upon binding to a small molecule, without the need for chemical modification of the compound. acs.orgnih.gov

Genetic approaches, including RNA interference (RNAi) screening, can reveal genes that, when silenced, alter the cellular response to the compound, thereby suggesting a functional relationship and potential target pathway. broadinstitute.org Furthermore, computational methods are becoming increasingly powerful. mdpi.com Techniques like reverse docking, where the compound is screened against a library of known protein structures, can predict potential binding partners. frontiersin.org Artificial intelligence and machine learning algorithms can analyze large datasets from genomics, proteomics, and metabolomics to predict novel therapeutic targets. mdpi.com

Table 1: Methodologies for Novel Biological Target Identification

| Methodology | Description | Key Advantages |

|---|---|---|

| Biochemical Methods | ||

| Affinity Chromatography-Mass Spectrometry | Immobilized compound is used to capture binding proteins from cell lysates for identification by mass spectrometry. | Directly identifies physical interactions. |

| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that protein stability to proteolysis is altered upon ligand binding. | Does not require compound modification; identifies direct binding. acs.orgnih.gov |

| Genetic Methods | ||

| RNA Interference (RNAi) Screening | Systematically silences genes to identify those that modulate cellular sensitivity to the compound. | Elucidates functional relationships and pathways. broadinstitute.org |

| Computational Methods | ||

| Reverse Docking | Computationally screens the compound against a database of 3D protein structures to predict potential binding sites. | Rapid and cost-effective for generating initial hypotheses. frontiersin.org |

| AI and Machine Learning | Integrates multi-omics data to predict novel targets and pathways. mdpi.com | Can uncover complex, non-obvious relationships. |

Design of Targeted Delivery Systems (Conceptual)

To enhance the therapeutic index of this compound, the conceptual design of targeted delivery systems is a critical future direction. The goal is to increase the concentration of the medication at the site of action while minimizing exposure to healthy tissues, thereby improving efficacy and reducing potential side effects. wikipedia.org This is largely founded on the principles of nanomedicine. wikipedia.org

Nanoparticle-based carriers, such as liposomes or polymeric nanoparticles, could encapsulate the compound, protecting it from premature degradation and altering its pharmacokinetic profile. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands—such as antibodies, peptides, or aptamers—that specifically recognize and bind to receptors overexpressed on diseased cells. nih.govslideshare.net For instance, if a novel cancer-related target is identified for the compound, nanoparticles could be decorated with antibodies against a tumor-specific antigen, directing the therapeutic payload to the tumor site. nih.gov

The physical and chemical properties of the delivery system, including size and surface charge, can also be modulated to achieve passive targeting to specific organs or tissues. nih.gov This approach relies on the unique physiological characteristics of the target site, such as the enhanced permeability and retention (EPR) effect in tumors.

Multifunctional Compound Design

Given the complexity of many diseases, which often involve multiple pathological pathways, the design of multifunctional or multi-target-directed ligands (MTDLs) represents a promising therapeutic strategy. acs.orgspringernature.com Future research could focus on rationally modifying the this compound scaffold to incorporate additional pharmacophores that can simultaneously modulate other relevant biological targets. nih.gov

This approach typically involves integrating the structural elements of two or more distinct bioactive molecules into a single chemical entity. nih.gov For example, if the primary compound shows efficacy against a particular kinase, it could be linked to another moiety known to inhibit a different target in a complementary signaling pathway. This can lead to synergistic therapeutic effects and may help in overcoming drug resistance. acs.org The design of such MTDLs requires a deep understanding of the structure-activity relationships of the individual pharmacophores and the nature of their respective binding sites. nih.gov

Computational Studies on Compound Modifiability and Reactivity

Computational chemistry offers powerful tools to predict how modifications to the this compound structure will affect its reactivity and biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure and biological activity, guiding the design of more potent and selective analogs. frontiersin.orgneuroquantology.com

Molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target protein, helping to understand the stability of the interaction and the conformational changes involved. frontiersin.org These simulations, often performed using software like GROMACS and AMBER, are crucial for refining lead compounds. frontiersin.org Furthermore, computational methods can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is vital for optimizing the pharmacokinetic profile of a drug candidate and reducing the likelihood of late-stage failures in drug development. bioscipublisher.com

Table 2: Computational Approaches in Compound Optimization

| Computational Method | Application in Drug Design | Predicted Parameters |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to guide lead optimization. neuroquantology.com | Potency, selectivity, toxicity. |

| Molecular Docking | Predicts the preferred orientation of the compound when bound to a target protein. springernature.com | Binding affinity, binding mode. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical behavior of the compound-target complex. frontiersin.org | Stability of binding, conformational changes. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. bioscipublisher.com | Solubility, permeability, metabolism, toxicity. |

Collaborative Research Initiatives and Data Sharing for Novel Benzamide Derivatives

The advancement of research on this compound and other novel benzamide derivatives will be significantly accelerated through collaborative research initiatives and robust data-sharing platforms. datadynamicsinc.com The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts in chemistry, biology, pharmacology, and computational science. wikipedia.org

Web-based platforms and cloud-based repository systems can facilitate secure, real-time data sharing among researchers across different institutions and geographical locations. foonkiemonkey.co.ukcolumbia.edu These platforms can manage and analyze both chemical and biological data, helping to avoid redundancy and foster innovation. foonkiemonkey.co.uk Initiatives that promote open access to research data can also play a crucial role in accelerating the discovery process. columbia.edu By pooling resources and expertise, collaborative efforts can more effectively tackle the challenges of identifying novel targets, optimizing lead compounds, and developing new therapeutic strategies for complex diseases. bcplatforms.comnih.gov

Q & A

Basic: What are the key synthetic routes for 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyridine derivative via chlorination or alkylation to introduce the pyridin-4-ylmethyl group.

- Step 2: Coupling of the pyridine intermediate with a benzamide precursor. For example, 4-ethoxybenzoyl chloride is reacted with the amine-functionalized phenyl derivative under basic conditions (e.g., using triethylamine in anhydrous DCM) to form the benzamide bond .

- Step 3: Purification via column chromatography (e.g., chloroform:methanol gradients) and crystallization for high purity .

Key Considerations:

- Anhydrous conditions are critical to avoid hydrolysis of the benzoyl chloride intermediate.

- Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Advanced: How can researchers optimize the coupling reaction between pyridine derivatives and benzoyl chloride to improve yield?

Answer:

Optimization strategies include:

- Catalysis: Use of DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reactivity compared to non-polar solvents .

- Temperature Control: Reactions performed at 0–5°C minimize side reactions, with gradual warming to room temperature .

- Industrial Scaling: Continuous flow reactors improve mixing and heat dissipation, increasing yield by 15–20% in scaled-up syntheses .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Confirms the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and pyridin-4-ylmethyl protons (aromatic δ 7.2–8.6 ppm) .

- IR Spectroscopy: Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- ESI-MS: Validates molecular weight (e.g., [M+H]+ peak at m/z 363.4) and fragmentation patterns .

Advanced: How does the presence of the ethoxy group influence the compound's pharmacokinetic properties?

Answer:

The ethoxy group:

- Enhances Lipophilicity: Increases logP by ~0.5 units compared to non-ethoxy analogs, improving membrane permeability .

- Metabolic Stability: The ethoxy moiety resists oxidative metabolism (e.g., CYP450 enzymes), prolonging half-life in vivo .

- Solubility Trade-off: While lipophilicity aids absorption, aqueous solubility decreases, necessitating formulation with co-solvents like PEG-400 .

Basic: What initial biological assays are recommended to evaluate its therapeutic potential?

Answer:

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Assays: MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50 values .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced: What strategies address contradictions in enzyme inhibition data across studies?

Answer:

- Assay Standardization: Use uniform substrate concentrations (e.g., ATP at 10 µM for kinase assays) to reduce variability .

- Off-Target Profiling: Screen against a panel of related enzymes (e.g., kinase family members) to confirm selectivity .

- Structural Analysis: X-ray crystallography or molecular docking identifies binding mode discrepancies (e.g., ethoxy group steric clashes) .

Basic: How to determine purity and stability under various conditions?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% required for in vivo studies) .

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis of the benzamide bond .

- Mass Balance: Combine LC-MS and NMR to identify degradation products (e.g., free benzoic acid) .

Advanced: What computational methods predict binding affinity with target enzymes?

Answer:

- Molecular Docking: Software like AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridine nitrogen) .

- MD Simulations: 100-ns trajectories assess conformational stability of the ethoxy group in hydrophobic enzyme pockets .

- QSAR Models: Regression analysis links substituent electronegativity (e.g., ethoxy vs. methoxy) to IC50 trends .

Basic: What are the solubility challenges and formulation strategies?

Answer:

- Challenges: Aqueous solubility <10 µg/mL due to high logP (~3.5).

- Strategies:

Advanced: How to design derivatives for improved selectivity against off-target receptors?

Answer:

- Bioisosteric Replacement: Substitute ethoxy with trifluoromethoxy to enhance metabolic stability without altering steric bulk .

- Side Chain Modifications: Introduce methyl groups on the pyridine ring to block off-target hydrogen bonding .

- Proteomics Profiling: Phosphoproteomics identifies off-target kinases affected by the parent compound, guiding structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.